7-Fluoroheptanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
693-47-0 |
|---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
7-fluoroheptanal |
InChI |
InChI=1S/C7H13FO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 |
InChI Key |
ZKAOXODYSBGNRK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCC=O |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 7 Fluoroheptanal
Electrophilic Reactivity of the Aldehyde Moiety
The aldehyde group is the molecule's primary reactive center, participating readily in reactions that form new carbon-carbon and carbon-heteroatom bonds.
7-Fluoroheptanal is an excellent electrophile for key carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons. sigmaaldrich.comlibretexts.org
Aldol (B89426) Condensations: In an aldol reaction, this compound can react with an enolate ion derived from another carbonyl compound (like a ketone or another aldehyde) to form a β-hydroxy aldehyde. byjus.comwikipedia.org The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the nucleophilic partner to generate the enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the initial aldol addition product can lead to an α,β-unsaturated aldehyde. wikipedia.orgsigmaaldrich.com
Wittig Reactions: The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. lscollege.ac.inlibretexts.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as the nucleophile. libretexts.org The key advantage of this reaction is the precise placement of the newly formed double bond, replacing the C=O bond without the ambiguity of mixtures that can arise from elimination reactions. libretexts.orgmnstate.edu The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. libretexts.org
| Reaction Type | Nucleophile Example | Product Structure after Reaction with this compound | Product Class |
|---|---|---|---|
| Aldol Addition | Acetone Enolate | F-(CH₂)₆-CH(OH)-CH₂-C(O)-CH₃ | β-Hydroxy Ketone |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | F-(CH₂)₅-CH=CH₂ | Terminal Alkene |
| Wittig Reaction | Ethyltriphenylphosphorane (Ph₃P=CHCH₃) | F-(CH₂)₅-CH=CHCH₃ | Internal Alkene |
The carbonyl group of this compound also readily undergoes nucleophilic attack by nitrogen-based nucleophiles, such as primary and secondary amines, to form imines and enamines, respectively. These reactions are typically reversible and catalyzed by mild acid. openstax.org
Imine Formation: Reaction with a primary amine (R-NH₂) converts the aldehyde into an imine (or Schiff base), a compound containing a carbon-nitrogen double bond. lumenlearning.com The reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the final imine product. libretexts.org Controlling the pH is crucial; the reaction is often fastest around a pH of 4-5. lumenlearning.comyoutube.com
Enamine Formation: When this compound reacts with a secondary amine (R₂NH), the outcome is an enamine. masterorganicchemistry.commakingmolecules.com The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. openstax.org However, since the nitrogen in this intermediate has no proton to lose, a proton is instead removed from the adjacent carbon (the α-carbon), resulting in a C=C double bond and the formation of an enamine. openstax.orglibretexts.org
| Amine Type | Amine Example | Product Type | General Product Structure |
|---|---|---|---|
| Primary Amine | Methylamine (CH₃NH₂) | Imine | F-(CH₂)₆-CH=N-CH₃ |
| Primary Amine | Aniline (C₆H₅NH₂) | Imine | F-(CH₂)₆-CH=N-C₆H₅ |
| Secondary Amine | Pyrrolidine | Enamine | F-(CH₂)₅-CH=CH-N(CH₂)₄ |
Stereochemical Aspects in Asymmetric Transformations Involving this compound
The aldehyde carbon in this compound is prochiral, meaning it can be converted into a chiral center upon reaction. Nucleophilic addition to the carbonyl group can generate a new stereocenter at the C-1 position. This opens the door to asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other.
The use of fluorine in reactants can have a dramatic effect on the stereochemical outcome of a reaction. chimia.ch While specific studies on this compound are not prevalent, general principles of asymmetric synthesis are applicable. The stereoselectivity of transformations involving this compound can be controlled by several methods:
Chiral Catalysts: Employing a chiral catalyst can create a chiral environment around the aldehyde, favoring nucleophilic attack from one face of the carbonyl plane over the other.
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile can direct its approach to the aldehyde, leading to a diastereoselective reaction.
Substrate Control: While the remote fluorine atom is too far to exert direct steric influence, its electronic effects could subtly alter the conformational preferences of the molecule, potentially influencing the stereochemical course of intramolecular reactions or reactions involving complex catalytic systems.
Influence of the Remote Fluorine Atom on Aldehyde Reactivity and Selectivity
The most significant influence of the C-7 fluorine atom on the reactivity of the distant aldehyde group is its powerful inductive electron-withdrawing effect (-I effect). core.ac.ukwiley.com Fluorine's high electronegativity pulls electron density through the sigma bonds of the six-methylene chain. tandfonline.com
Although this effect diminishes with distance, it still renders the aldehydic carbon slightly more electron-deficient, and therefore more electrophilic, compared to its non-fluorinated analog, heptanal (B48729). nih.gov This enhanced electrophilicity can lead to faster reaction rates with nucleophiles. The introduction of fluorine can alter the pKa, dipole moment, and chemical stability of neighboring functional groups. tandfonline.com While the fluorine in this compound is remote, its electron-withdrawing nature can subtly increase the acidity of the α-protons compared to heptanal, which can influence the kinetics and thermodynamics of reactions like the aldol condensation.
| Property | Heptanal | This compound | Reason for Difference |
|---|---|---|---|
| Carbonyl Carbon Electrophilicity | Standard | Slightly Increased | Inductive electron-withdrawal (-I effect) by the remote fluorine atom. core.ac.uktandfonline.com |
| Reactivity towards Nucleophiles | Baseline | Potentially Enhanced | Increased electrophilicity of the carbonyl carbon. nih.gov |
| α-Proton Acidity | Baseline | Slightly Increased | The -I effect of fluorine can stabilize the conjugate base (enolate). core.ac.uk |
Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. organic-chemistry.org Aldehydes are common components in many MCRs, and this compound is well-suited to serve this role.
A prime example is the Ugi four-component reaction (Ugi-4CR) , which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgtcichemicals.com In a hypothetical Ugi reaction, this compound would act as the aldehyde component. The reaction would proceed through an imine intermediate (formed from the aldehyde and amine), which is then attacked by the isocyanide and the carboxylate anion to form a complex α-acylamino amide product. The inclusion of the fluorinated tail from this compound in the final product could be valuable for creating libraries of compounds for pharmaceutical or materials science research. beilstein-journals.org
Cascade and Tandem Reaction Sequences
A cascade reaction, also known as a tandem or domino reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous step, all without isolating intermediates. wikipedia.org These sequences are prized for their efficiency and atom economy.
This compound can be a starting point for designing such sequences. For example:
Ugi/Intramolecular Cyclization Tandem: An MCR like the Ugi reaction could be designed where the amine or carboxylic acid component contains another functional group. After the initial Ugi reaction involving this compound, this functional group could react with another part of the newly formed molecule in an intramolecular fashion, leading to complex heterocyclic structures in a single pot. beilstein-journals.org
Wittig/Metathesis Tandem: A Wittig reaction could be performed on this compound using a phosphonium (B103445) ylide that also contains a second, remote alkene. The product, a fluorinated diene, could then be subjected to a ring-closing metathesis reaction to form a cyclic structure, potentially in a one-pot procedure. youtube.com
These strategies highlight the potential of this compound as a versatile building block for the efficient synthesis of complex molecules.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methodologies for In-depth Structural Elucidation and Conformational Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 7-fluoroheptanal. By interacting with the molecule at the nuclear and electronic levels, these methods provide a detailed map of its atomic connectivity and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, 2D NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis.
¹H NMR provides information on the number and connectivity of hydrogen atoms. The aldehyde proton (CHO) would exhibit a characteristic downfield shift, while the protons on the carbon bearing the fluorine (CH₂F) would show a distinctive splitting pattern due to coupling with the adjacent fluorine and hydrogen atoms.
¹³C NMR reveals the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically found in the downfield region, and the carbon directly bonded to the fluorine atom shows a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. alfa-chemistry.com With a 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clear window into the local electronic environment. alfa-chemistry.com For this compound, a single resonance would be expected. Its chemical shift, typically in the range of -210 to -225 ppm relative to CFCl₃ for primary fluoroalkanes, confirms the presence of the C-F bond. ucsb.eduresearchgate.net Coupling between the fluorine nucleus and adjacent protons (²JFH) provides further structural confirmation.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would map the coupling relationships between adjacent protons along the heptanal (B48729) chain, while an HSQC spectrum would correlate each carbon atom with its directly attached proton(s), confirming the assignments made in the 1D spectra.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Coupling Interactions |
|---|---|---|---|
| ¹H | CHO | ~9.8 | Triplet (t), ³JHH |
| ¹H | CH₂F | ~4.5 | Doublet of Triplets (dt), ²JHF, ³JHH |
| ¹³C | CHO | ~202 | - |
| ¹³C | CH₂F | ~84 | Large Doublet (d), ¹JCF |
| ¹⁹F | CH₂F | -210 to -225 | Triplet of Triplets (tt), ²JFH, ³JFH |
Advanced Mass Spectrometry (e.g., Tandem MS for Fragmentation Pathway Analysis)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. In advanced MS, particularly tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce product ions, revealing detailed structural information. sigmaaldrich.com
For this compound (Molecular Weight: 132.18 g/mol ), the molecular ion peak (M⁺) may be observed, although it can be weak for aliphatic aldehydes. miamioh.edulibretexts.org The fragmentation of aliphatic aldehydes is characterized by several key pathways. jove.comjove.com
α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group. Loss of a hydrogen radical (H•) results in an [M-1]⁺ ion, while loss of the alkyl chain (C₆H₁₂F•) produces the formyl cation [CHO]⁺ at m/z 29. miamioh.eduwhitman.edu
β-Cleavage: Cleavage of the bond between the alpha and beta carbons can also occur.
McLafferty Rearrangement: As this compound possesses a γ-hydrogen, it can undergo a McLafferty rearrangement, which typically produces a characteristic fragment ion at m/z 44 for straight-chain aldehydes. whitman.edu
Cleavage at the C-F bond: Fragmentation involving the loss of HF (20 Da) or the fluorine atom itself may also be observed, providing direct evidence of fluorination.
Tandem MS allows for the systematic study of these fragmentation pathways, enabling researchers to piece together the molecule's structure with high confidence. sigmaaldrich.com
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 132 | [C₇H₁₃FO]⁺ | Molecular Ion (M⁺) |
| 131 | [C₇H₁₂FO]⁺ | α-Cleavage (Loss of H•) |
| 112 | [C₇H₁₂O]⁺ | Loss of HF |
| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement |
| 29 | [CHO]⁺ | α-Cleavage (Loss of C₆H₁₂F•) |
Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy for Functional Group Dynamics)
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. hitachi-hightech.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. jove.com
For this compound, IR spectroscopy is particularly useful for identifying its key functional groups. ucla.edu
A strong, sharp absorption band between 1740-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of a saturated aliphatic aldehyde. orgchemboulder.commsu.edu
The C-H stretch of the aldehyde group appears as two moderate bands, one near 2830 cm⁻¹ and another, more diagnostic peak, near 2720 cm⁻¹. orgchemboulder.com
The strong C-F bond gives rise to a characteristic stretching vibration in the 1400-1000 cm⁻¹ region of the spectrum. libretexts.org
Raman spectroscopy would complement this data, providing information on the C-C backbone and other symmetric vibrations that are often weak or absent in the IR spectrum. hitachi-hightech.com
| Technique | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|---|
| Infrared (IR) | ~2950-2850 | C-H Stretch | Alkyl (CH₂) |
| Infrared (IR) | ~2720 | C-H Stretch | Aldehyde (CHO) |
| Infrared (IR) | ~1730 | C=O Stretch | Aldehyde (CHO) |
| Infrared (IR) / Raman | ~1400-1000 | C-F Stretch | Fluoroalkane |
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatography is essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluoroaldehydes
Given its expected volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. researchgate.net GC-MS is a highly sensitive method for analyzing volatile aldehydes. nih.govjst.go.jp For enhanced detection, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) before analysis. sigmaaldrich.comresearchgate.net
| Parameter | Condition |
|---|---|
| GC Column | Mid-polarity capillary column (e.g., DB-624) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, ramp to 250 °C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Expected Outcome | Single peak at a specific retention time with a mass spectrum matching that of this compound |
High-Performance Liquid Chromatography (HPLC) for Derivatized Forms
While direct HPLC analysis of simple aldehydes can be challenging due to their lack of a strong UV chromophore, this limitation is overcome through chemical derivatization. hitachi-hightech.comwaters.com Aldehydes are commonly reacted with a derivatizing agent to form a product that is highly responsive to UV or fluorescence detection. A widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. hitachi-hightech.comacs.orgresearchgate.net These derivatives are intensely colored and can be readily separated and quantified by reverse-phase HPLC with UV detection. waters.comresearchgate.net This approach allows for the highly sensitive and accurate assessment of the purity of this compound or its quantification in various samples. acs.org
| Parameter | Condition |
|---|---|
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| HPLC Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis Detector (e.g., at 360 nm) |
| Expected Outcome | A sharp, well-resolved peak corresponding to the this compound-DNPH derivative, allowing for accurate purity calculation. |
In Situ Spectroscopic Studies for Mechanistic Investigations
In situ spectroscopic techniques are indispensable tools in modern chemical research, offering a real-time window into the dynamic processes of a chemical reaction. By monitoring reactions as they occur, without the need for quenching or sample extraction, researchers can gain profound insights into reaction kinetics, identify transient intermediates, and elucidate complex mechanisms. For a fluorinated aliphatic aldehyde like this compound, in situ studies using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful for tracking the transformation of its key functional groups.
A representative application of these techniques is the mechanistic investigation of the oxidation of this compound to 7-fluoroheptanoic acid. This process involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH), a transformation that produces distinct and quantifiable changes in spectroscopic signatures.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR allows for the continuous monitoring of reactant consumption and product formation by tracking the unique chemical shifts of specific nuclei. For the oxidation of this compound, both ¹H and ¹⁹F NMR spectroscopy provide complementary and crucial data.
¹H NMR Spectroscopy: The most significant change observed in the ¹H NMR spectrum is the disappearance of the characteristic aldehyde proton signal and the concurrent appearance of the carboxylic acid proton signal. The aldehyde proton of this compound typically resonates far downfield, around δ 9.77 ppm. As the oxidation proceeds, the intensity of this peak diminishes. Simultaneously, a new, broad singlet corresponding to the acidic proton of 7-fluoroheptanoic acid emerges, typically in the region of δ 11.0-12.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (at the C2 position) also experience a slight downfield shift due to the change in the electronic environment from an aldehyde to a carboxylic acid.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is vital for confirming the stability of the carbon-fluorine bond throughout the reaction. The fluorine atom in this compound serves as a sensitive probe. Its chemical shift is monitored to ensure that no side reactions involving defluorination occur under the chosen oxidative conditions. A single, consistent triplet (due to coupling with adjacent protons) corresponding to the -CH₂F group would be expected to persist, although its precise chemical shift may experience a minor change upon conversion of the distal aldehyde to a carboxylic acid.
The table below details the key diagnostic chemical shifts for the reactant and product in this transformation.
| Compound | Functional Group | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|---|
| This compound | Aldehyde (-CHO) | ¹H | ~9.77 |
| This compound | Methylene (-CH₂CHO) | ¹H | ~2.42 |
| This compound | Fluoromethyl (-CH₂F) | ¹H | ~4.49 |
| This compound | Fluoromethyl (-CH₂F) | ¹⁹F | ~ -218.0 |
| 7-Fluoroheptanoic Acid | Carboxylic Acid (-COOH) | ¹H | ~11.5 (broad) |
| 7-Fluoroheptanoic Acid | Methylene (-CH₂COOH) | ¹H | ~2.35 |
| 7-Fluoroheptanoic Acid | Fluoromethyl (-CH₂F) | ¹H | ~4.50 |
| 7-Fluoroheptanoic Acid | Fluoromethyl (-CH₂F) | ¹⁹F | ~ -218.1 |
By acquiring spectra at regular time intervals, a kinetic profile of the reaction can be constructed. Integration of the key signals allows for the quantification of reactant and product concentrations over time, enabling the determination of reaction order and rate constants.
| Time (min) | Relative Conc. of this compound (%) | Relative Conc. of 7-Fluoroheptanoic Acid (%) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 10 | 78.5 | 21.5 |
| 20 | 61.6 | 38.4 |
| 30 | 48.5 | 51.5 |
| 60 | 23.5 | 76.5 |
| 120 | 5.5 | 94.5 |
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction mixture, is highly effective for monitoring changes in covalent bonds, particularly carbonyl groups.
For the oxidation of this compound, the key spectral region of interest is 1600-3500 cm⁻¹. The analysis focuses on the following changes:
Disappearance of Aldehyde C=O Stretch: The strong, sharp carbonyl stretch of the aldehyde group in this compound, located at approximately 1730 cm⁻¹, will decrease in intensity as the reaction progresses.
Appearance of Carboxylic Acid C=O Stretch: A new carbonyl band, characteristic of a carboxylic acid, will appear at a slightly lower wavenumber, typically around 1710 cm⁻¹. The shift is due to the electronic effects of the adjacent hydroxyl group.
Appearance of Carboxylic Acid O-H Stretch: The most definitive evidence for the formation of 7-fluoroheptanoic acid is the emergence of a very broad and strong absorption band in the 2500-3300 cm⁻¹ region. This band is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
The combination of these observations provides unambiguous evidence of the conversion.
| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| This compound | C=O Stretch (Aldehyde) | ~1730 | Strong, sharp |
| This compound | C-H Stretch (Aldehyde) | ~2720 and ~2820 | Medium, sharp (Fermi doublet) |
| 7-Fluoroheptanoic Acid | C=O Stretch (Carboxylic Acid) | ~1710 | Strong, sharp |
| 7-Fluoroheptanoic Acid | O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |
By integrating the data from both in situ NMR and FTIR, a comprehensive mechanistic picture is formed. NMR provides quantitative kinetic data and structural information on the entire molecule, while FTIR offers highly sensitive, real-time tracking of the specific functional group transformation. Together, they enable researchers to optimize reaction conditions, verify product formation, and rule out potential side-reaction pathways for compounds like this compound.
Theoretical and Computational Chemistry Studies of 7 Fluoroheptanal
Electronic Structure and Conformational Analysis via Quantum Chemical Calculations
Typically, quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to determine the optimized geometries of various conformers of 7-fluoroheptanal. researchgate.netrsdjournal.org These calculations would identify the most stable conformers by comparing their relative energies. The analysis would likely focus on the rotation around the C-C single bonds of the heptyl chain and the orientation of the fluoro and aldehyde functional groups. Key parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformers would be determined.
The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, would also be calculated to understand the molecule's reactivity and intermolecular interaction sites. Natural Bond Orbital (NBO) analysis could provide insights into hyperconjugative interactions and the nature of the C-F and C=O bonds. researchgate.net
Reaction Mechanism Predictions and Energy Profiles for this compound Transformations
Detailed theoretical predictions of reaction mechanisms and the corresponding energy profiles for transformations involving this compound have not been specifically reported in publicly accessible literature. General computational approaches exist for studying the reactions of aldehydes, but these have not been applied to this compound in published research. irb.hrnih.gov
For a hypothetical reaction, such as the nucleophilic addition to the carbonyl group of this compound, computational methods could be used to map the potential energy surface. wikipedia.org This would involve identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate. ibchem.com The energy profile would then be constructed, showing the activation energy barriers for each step of the reaction. numberanalytics.comsumitomo-chem.co.jp Such a profile provides crucial information about the reaction kinetics and thermodynamics, indicating the feasibility and rate of the transformation. ibchem.com For instance, the energy profile could elucidate whether the presence of the fluorine atom at the 7-position influences the reactivity of the aldehyde group through electronic effects.
Transition State Analysis in Catalytic Processes
There is a lack of specific research on the transition state analysis for catalytic processes involving this compound. While the principles of transition state theory and its application in catalysis are well-established, dedicated computational studies on this particular molecule are absent from the available literature. rsc.orgnih.gov
In a hypothetical catalytic reaction, for example, the reduction of this compound to 7-fluoroheptan-1-ol (B3052376), computational chemistry could be used to locate the transition state structure for the rate-determining step. umn.edu Analysis of the transition state's geometry and electronic properties would reveal how the catalyst facilitates the reaction by lowering the activation energy. rsc.org For instance, calculations could show how a catalyst interacts with the carbonyl oxygen and the incoming hydride, stabilizing the charge separation in the transition state. The vibrational frequency analysis would confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
No specific Quantitative Structure-Reactivity Relationship (QSRR) investigations for this compound have been published. QSRR models are developed to correlate molecular structures with their chemical reactivity, but this approach has not been documented for this compound. ontosight.ainih.gov
A hypothetical QSRR study for a series of related fluoroalkanals, including this compound, would involve calculating a set of molecular descriptors. uliege.be These descriptors could include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological parameters. These calculated descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates) using statistical methods to build a predictive model. mdpi.com Such a model could then be used to estimate the reactivity of other, similar compounds without the need for experimental measurements.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Specific molecular dynamics (MD) simulations focusing on the conformational flexibility and solvation effects of this compound are not available in the scientific literature. MD simulations are a powerful tool for studying the dynamic behavior of molecules in different environments, but this has not been reported for this compound. utwente.nlresearchgate.net
An MD simulation of this compound in an explicit solvent, such as water, would provide detailed insights into its behavior over time. nih.govmdpi.com The simulation would reveal the accessible conformations of the flexible heptyl chain and how they are influenced by interactions with solvent molecules. researchgate.net Analysis of the radial distribution functions would describe the structure of the solvation shells around the polar aldehyde group and the fluorine atom. mdpi.com Furthermore, the simulations could quantify the hydrogen bonding between the carbonyl oxygen and water molecules, which is crucial for understanding its solubility and reactivity in aqueous media. mdpi.com The free energy of solvation, a key thermodynamic parameter, could also be calculated from these simulations. researchgate.net
Applications of 7 Fluoroheptanal and Its Derivatives in Advanced Chemical Synthesis and Materials Science
As Building Blocks for Complex Fluorinated Organic Molecules
The unique reactivity of the aldehyde group combined with the properties conferred by the terminal fluorine atom makes 7-fluoroheptanal a valuable starting material in organic synthesis. It serves as a key component for constructing more elaborate fluorinated molecules that are of interest in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.com The presence of a fluorine atom can enhance thermal stability, modify lipophilicity, and influence the conformational preferences of the final molecule. sigmaaldrich.comyoutube.com
This compound and its derivatives can be utilized in the synthesis of polymers and oligomers containing fluoroalkyl chains. These materials are sought after for their unique surface properties, such as hydrophobicity and lipophobicity, as well as their thermal and chemical stability. sigmaaldrich.com
The aldehyde functionality of this compound can be transformed into other functional groups, such as alcohols or amines, which can then be polymerized. For instance, reduction of the aldehyde yields 7-fluoroheptan-1-ol (B3052376), which can be further functionalized to create monomers suitable for polymerization. These monomers can then be used to produce side-chain fluorinated polymers. oecd.org These polymers consist of a non-fluorinated backbone with pendant fluorinated side chains, which tend to migrate to the surface, imparting low surface energy characteristics to the material. sigmaaldrich.comoecd.org
Research in the field of fluoropolymers is extensive, with a focus on creating materials with specific, high-performance properties for demanding applications in industries like aerospace, electronics, and biomedicine. pageplace.de The synthesis of oligomers through methods like telomerization is a key industrial process for creating precursors for these advanced materials. pageplace.de
Table 1: Examples of Polymerization Reactions Involving Fluorinated Monomers
| Monomer Type | Polymerization Method | Resulting Polymer Type | Key Properties |
| Fluoroalkyl Acrylates | Free-Radical Polymerization | Side-Chain Fluorinated Polymer | Water and oil repellency, low surface energy |
| Fluorinated Vinyl Ethers | Cationic Polymerization | Perfluoroelastomers | High thermal stability, chemical resistance |
| Tetrafluoroethylene | Free-Radical Polymerization | Polytetrafluoroethylene (PTFE) | High thermal stability, chemical inertness, low friction |
This table provides illustrative examples of polymerization methods for creating fluorinated polymers, a class of materials to which derivatives of this compound can contribute.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of fluorine into these scaffolds can significantly enhance their biological activity. This compound can serve as a synthon for the creation of various fluorinated heterocyclic systems. The aldehyde group is a versatile handle for cyclization reactions. For example, it can participate in condensation reactions with dinucleophiles (such as hydrazines, hydroxylamines, or ureas) to form a variety of five- and six-membered rings.
The resulting fluoroalkyl-substituted heterocycles are of interest for drug discovery programs. The fluorine atom can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.
Role in the Development of Specialty Chemicals
Specialty chemicals are valued for their performance and function rather than simply their composition. chemindigest.comwikipedia.org They are designed to meet specific needs in a wide array of industries, including electronics, agriculture, and construction. wikipedia.orgkajay-remedies.com Fluorinated compounds, in particular, represent a significant class of specialty chemicals due to the unique properties imparted by the carbon-fluorine bond. youtube.com
Derivatives of this compound can be used to synthesize a range of specialty chemicals. For example, they can be used to create:
Fluorinated Surfactants: These compounds possess both a hydrophilic head and a hydrophobic/lipophobic fluorinated tail. They are highly effective at reducing surface tension and are used in applications such as coatings, fire-fighting foams, and leveling agents.
Functional Fluids: The thermal stability and low polarity of fluoroalkyl chains make them suitable for use in high-performance lubricants, heat transfer fluids, and dielectric fluids.
Additives for Coatings and Polymers: Small amounts of fluorinated additives can be incorporated into bulk polymers or coatings to modify their surface properties, providing water and oil repellency, stain resistance, and reduced friction. sigmaaldrich.com
The development of these chemicals is driven by the need for materials that can perform under extreme conditions or provide unique functionalities that their non-fluorinated counterparts cannot. chemindigest.com
Design and Synthesis of Novel Fluorinated Scaffolds for Materials Research
The concept of a molecular scaffold is central to the design of new materials and drugs. nih.gov A scaffold provides a core structure that can be decorated with various functional groups to fine-tune its properties. This compound, with its linear seven-carbon chain and terminal fluorine, can be a component in the synthesis of novel fluorinated scaffolds.
For instance, the aldehyde group can be used as a point of attachment or elaboration in multi-step syntheses to build larger, more complex molecular frameworks. nih.gov These frameworks can be designed to self-assemble into ordered structures, form the basis of new liquid crystals, or act as building blocks for porous materials. The presence of the fluoroalkyl segment can direct the solid-state packing of molecules and influence the bulk properties of the resulting material. The development of hyperbranched fluorinated polymers, for example, combines the desirable properties of fluorocarbons with improved processability for applications like coatings and mold releases. sigmaaldrich.com
Exploitation in Advanced Separation Technologies (e.g., Fluorous Phase Tagging)
One of the most innovative applications for compounds like this compound is in the field of fluorous chemistry, particularly for advanced separation techniques. uclouvain.be Fluorous phase tagging is a powerful strategy for simplifying the purification of products in complex chemical syntheses. nih.govnih.gov
In this technique, a substrate is temporarily tagged with a "fluorous" group—a highly fluorinated alkyl chain. nih.gov The tagged molecule will then preferentially partition into a fluorous solvent (e.g., a perfluorinated hydrocarbon) over a standard organic solvent. rsc.org This allows for a simple liquid-liquid extraction to separate the fluorous-tagged product from non-fluorous reagents and byproducts. nih.gov The fluorous tag can then be cleaved to yield the pure product.
This compound can be converted into various fluorous tags. For example, reduction to 7-fluoroheptanol allows for the creation of fluorous esters or ethers that can be attached to a molecule of interest. While this compound itself has a low fluorine content, longer-chain or more heavily fluorinated analogues are typically used for effective fluorous separations. nih.gov The principle, however, demonstrates the utility of ω-fluoroalkyl synthons. This method is particularly advantageous for multi-step synthesis and the creation of compound libraries, as it avoids the need for traditional, often time-consuming, chromatographic purification at each step. silicycle.com
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Traditional Chromatography | Differential partitioning between a stationary and mobile phase | High resolution, widely applicable | Can be slow, solvent-intensive, difficult to scale |
| Solid-Phase Synthesis | Substrate is bound to a solid support for reaction and purification | Simplified workup (filtration), amenable to automation | Heterogeneous reaction conditions, potential for incomplete reactions |
| Fluorous Phase Tagging | Partitioning of a fluorous-tagged molecule into a fluorous solvent | Homogeneous reaction conditions, sharp separations, tag can be recycled | Requires synthesis of tagged molecules, cost of fluorous solvents |
Emerging Research Directions and Future Outlook for 7 Fluoroheptanal Chemistry
Development of Novel Catalytic Systems for Chemoselective and Enantioselective Transformations
Advancing the synthetic utility of 7-fluoroheptanal hinges on the creation of sophisticated catalytic systems. The aldehyde group is highly reactive, but achieving precise control over chemical and stereochemical outcomes (chemoselectivity and enantioselectivity) is a major hurdle.
Future research is expected to concentrate on designing catalysts that can distinguish between the aldehyde functional group and the carbon-fluorine (C-F) bond, while also dictating the stereochemistry of the reactions. Key areas of development include:
Organocatalysis The use of small organic molecules as catalysts has already proven effective for the asymmetric α-fluorination of various aldehydes. researchgate.netnih.gov Chiral amines, such as those derived from imidazolidinone or cinchona alkaloids, and other organocatalysts are promising for inducing enantioselectivity in reactions at the aldehyde of this compound. researchgate.netresearchgate.net For instance, enamine catalysis has been successfully used for the direct and enantioselective fluorination of aldehydes to produce α-fluoro aldehydes, which are valuable building blocks. nih.gov
Transition Metal Catalysis Metal complexes, particularly those of palladium, rhodium, and iridium, are being investigated for various transformations. nih.govnih.gov The primary challenge is to develop ligands that effectively control reactivity and selectivity, preventing unwanted interactions with the fluorine atom.
Photoredox Catalysis Light-driven catalysis opens up new chemical possibilities. Photoredox catalysts could enable novel transformations for this compound, such as radical-based additions, that are not accessible through traditional methods. pharmaron.com
A significant focus will be on creating catalytic systems that selectively activate the aldehyde in the presence of the fluorine atom to prevent undesirable side reactions. nih.gov
Table 1: Comparison of Catalytic Approaches for Aldehyde Functionalization
| Catalytic System | Description | Potential Application for this compound | Key Challenge |
| Organocatalysis | Uses small, chiral organic molecules (e.g., proline, imidazolidinones) to induce asymmetry. researchgate.net | Enantioselective additions to the aldehyde (e.g., aldol (B89426), Mannich reactions). | Achieving high turnover frequency and catalyst efficiency. researchgate.net |
| Transition Metal Catalysis | Employs complexes of metals like rhodium or palladium to catalyze reactions. nih.govnih.gov | Cross-coupling, hydrogenation, and C-H activation. | Ligand design to ensure selectivity for the aldehyde over the C-F bond. |
| Photoredox Catalysis | Utilizes light to generate reactive intermediates for novel bond formations. pharmaron.com | Radical additions and fluorodecarboxylation of derivative acids. pharmaron.com | Substrate scope and controlling radical reactivity. |
| Biocatalysis | Leverages enzymes to perform highly selective transformations under mild conditions. nih.gov | Stereoselective oxidation of 7-fluoroheptanol or reduction/amination of this compound. | Enzyme stability and compatibility with non-natural fluorinated substrates. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The use of continuous flow chemistry and automated synthesis presents a significant leap forward for handling reactions involving this compound, offering improved safety, efficiency, and scalability. durham.ac.uk
Key advantages of this integration include:
Enhanced Safety and Control Flow reactors provide superior heat management and precise control over reaction parameters, which is crucial for potentially exothermic aldehyde reactions. uva.nl
Improved Efficiency Continuous processing can lead to higher yields and purity while minimizing waste. The ability to integrate reaction and purification steps, for instance by using scavenger resins, streamlines synthesis. durham.ac.uk
Scalability Transitioning from laboratory-scale synthesis to industrial production is often more seamless with flow systems compared to traditional batch methods. pharmaron.com
Novel Reactivity Flow chemistry enables the use of conditions, such as high pressure or temperature, that are challenging to implement in batch reactors, potentially unlocking new chemical transformations for this compound. researchgate.net
Automated platforms that combine robotics and flow chemistry can dramatically accelerate the discovery and optimization of new synthetic routes for derivatives of this compound. pharmaron.comuva.nl
Exploration of Bio-inspired and Biocatalytic Routes to Fluoroalkanals
Biocatalysis, which uses enzymes to drive chemical reactions, offers a green and highly selective alternative for synthesizing and modifying fluoroalkanals. nih.govrsc.org This approach is gaining traction for its potential to operate under mild, environmentally friendly conditions.
Future research in this area includes:
Enzymatic Synthesis The use of enzymes like alcohol dehydrogenases could provide a direct and selective route to this compound from the corresponding alcohol, 7-fluoroheptanol.
Biocatalytic Transformations Enzymes such as transaminases could be used for the asymmetric synthesis of chiral amines from this compound, creating valuable building blocks for pharmaceuticals. rsc.org
Directed Evolution Since naturally occurring enzymes may not be optimized for fluorinated substrates, techniques like directed evolution can be used to engineer bespoke enzymes with enhanced activity and selectivity for this compound. rsc.org
These biocatalytic strategies are crucial for developing sustainable manufacturing processes for valuable fluorinated compounds. nih.govmdpi.com
Understanding the Remote Effects of Fluorine on Novel Chemical Properties and Applications
The terminal fluorine atom in this compound exerts subtle but significant electronic and conformational effects on the distant aldehyde group. tandfonline.comresearchgate.net A deeper understanding of these long-range interactions is essential for designing new molecules and materials.
Key areas of investigation are:
Electronic and Conformational Influence As the most electronegative element, fluorine alters the electron distribution along the alkyl chain, which can impact the pKa, dipole moment, and chemical reactivity of the entire molecule. tandfonline.com Its presence can also influence the conformational preferences of the alkyl chain, which may affect reactivity. researchgate.net
Intermolecular Interactions The fluorine atom can participate in unique non-covalent interactions, such as orthogonal multipolar interactions (e.g., C–F···C=O), which can be exploited in materials science for creating liquid crystals or self-assembling systems. nih.govacs.org
Metabolic Stability In drug design, replacing hydrogen with fluorine can block sites of metabolic degradation, a strategy that could be relevant for derivatives of this compound. nih.govtandfonline.com
Advanced computational and spectroscopic methods are vital for mapping these remote effects, which will guide the rational design of new fluorinated molecules with tailored properties. researchgate.net
Unexplored Reactivity Patterns and Potential Transformations of this compound
While aldehyde chemistry is well-established, the unique structure of this compound suggests that many novel reactivity patterns remain to be discovered. The interaction between the terminal fluorine and the aldehyde offers fertile ground for new synthetic innovations.
Potential future research directions include:
C-F Bond Activation Although the C-F bond is the strongest single bond to carbon, recent advances have demonstrated that it can be selectively activated under specific conditions, often using transition metals or frustrated Lewis pairs. rsc.orgd-nb.inforesearchgate.net Applying these methods to this compound could open up unprecedented functionalization pathways.
Remote C-H Functionalization The fluorine atom or the aldehyde group could be used as a directing group to guide the selective functionalization of C-H bonds at other positions along the alkyl chain, a powerful strategy for complex molecule synthesis. researchgate.net
Radical Chemistry The development of radical-based reactions could lead to new ways of forming bonds at or near the fluorinated terminus of the molecule.
Dual Reactivity Designing reactions where both the aldehyde and the C-F bond participate in a controlled manner could lead to complex cyclization or rearrangement products, rapidly building molecular complexity.
The exploration of these uncharted territories promises to expand the synthetic toolbox for organofluorine chemistry and solidify the role of this compound as a valuable chemical intermediate. nih.gov
Q & A
Q. How can researchers optimize reaction scalability for this compound synthesis while minimizing hazardous byproducts?
Q. What protocols ensure reproducibility in kinetic studies of this compound’s oxidation reactions?
- Methodological Answer : Strict control of oxygen levels (via Schlenk techniques) and standardized oxidants (e.g., KMnO₄ in acidic media) are critical. Pseudo-first-order conditions maintain excess oxidant. Data reporting must include error margins for rate constants and Arrhenius parameters .
Literature and Knowledge Gaps
Q. How to conduct a scoping review identifying underexplored applications of this compound in materials science?
Q. What criteria distinguish high-quality vs. low-quality studies on this compound’s synthetic methodologies?
- Methodological Answer : High-quality studies detail reaction conditions (solvent, catalyst, temperature), report yields with error ranges, and provide spectral validation. Low-quality studies lack experimental replication, omit purification methods, or fail to cite foundational fluorination literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
